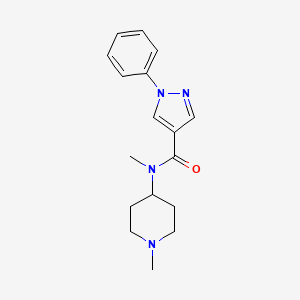
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide is a chemical compound that belongs to the class of cyclopentane carboxamides. It is commonly referred to as "FLP-7" and has been the subject of scientific research due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
FLP-7 has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. FLP-7 has also been investigated for its potential use in the treatment of obesity and diabetes due to its ability to regulate glucose metabolism and reduce body weight.
Wirkmechanismus
The mechanism of action of FLP-7 involves the modulation of the endocannabinoid system. It has been shown to bind to the CB1 receptor and inhibit the activity of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. This results in an increase in endocannabinoid levels, which can lead to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
FLP-7 has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors, increase insulin sensitivity, and reduce body weight. FLP-7 has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FLP-7 in lab experiments is its specificity for the CB1 receptor and FAAH enzyme. This allows for targeted modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, a limitation of FLP-7 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of FLP-7. One area of interest is the potential use of FLP-7 in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of FLP-7 in humans. Additionally, FLP-7 may have potential applications in the treatment of obesity and diabetes, and further studies are needed to explore these possibilities. Finally, the development of more soluble forms of FLP-7 may allow for more widespread use in experimental settings.
Synthesemethoden
The synthesis of FLP-7 involves the reaction of 1-(2-fluorophenyl)cyclopentan-1-amine with 1-methyl-3-pyrazolecarboxylic acid chloride in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-11-8-14(19-20)18-15(21)16(9-4-5-10-16)12-6-2-3-7-13(12)17/h2-3,6-8,11H,4-5,9-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLXFSAOHLUQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)